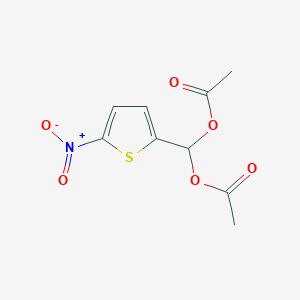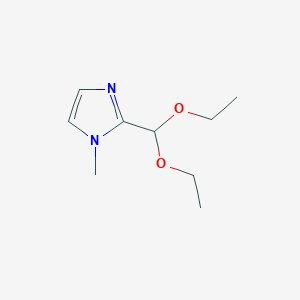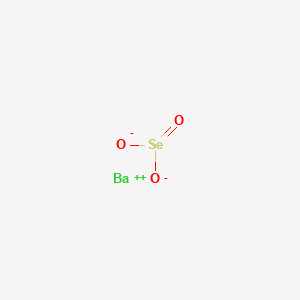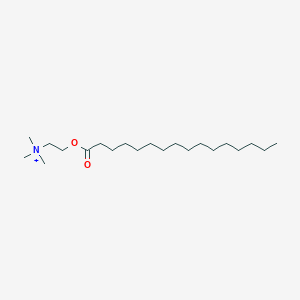
2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile, also known as TFMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins. In cancer cells, 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile has been shown to inhibit the activity of the proteasome, a protein complex that is essential for the survival of cancer cells. In Alzheimer's disease, 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is important for memory and learning.
Biochemical And Physiological Effects
2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile has been shown to have various biochemical and physiological effects, depending on the target enzyme or protein. In cancer cells, 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile has been shown to induce apoptosis, a process of programmed cell death, and inhibit cell proliferation. In Alzheimer's disease, 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile has been shown to improve cognitive function and memory. 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile has also been shown to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile also has some limitations, including its low solubility in water and some organic solvents, which can make it challenging to work with in some experiments.
Future Directions
There are several future directions for 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile research, including the development of new synthetic methods for 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile and its derivatives, the investigation of its potential applications in other fields, such as catalysis and energy storage, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the safety and toxicity of 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile and its derivatives for potential drug development.
Synthesis Methods
2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile can be synthesized through a multistep reaction process, which involves the conversion of 3-(Trifluoromethyl)aniline to 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile. The reaction process starts with the nitration of 3-(Trifluoromethyl)aniline to form 3-(Trifluoromethyl)-2-nitroaniline, which is then reduced to 3-(Trifluoromethyl)-2-aminophenylamine. The final step involves the reaction of 3-(Trifluoromethyl)-2-aminophenylamine with benzonitrile to form 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile.
Scientific Research Applications
2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In materials science, 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile has been used as a building block for the synthesis of new organic materials with potential applications in electronics and optoelectronics. In organic synthesis, 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile has been used as a versatile reagent for the synthesis of various compounds.
properties
CAS RN |
13481-62-4 |
|---|---|
Product Name |
2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile |
Molecular Formula |
C14H9F3N2 |
Molecular Weight |
262.23 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)anilino]benzonitrile |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)11-5-3-6-12(8-11)19-13-7-2-1-4-10(13)9-18/h1-8,19H |
InChI Key |
ZWADFWPVXXWOEY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C#N)NC2=CC=CC(=C2)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC2=CC=CC(=C2)C(F)(F)F |
synonyms |
2-(3-TRIFLUOROMETHYL-PHENYLAMINO)-BENZONITRILE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B76379.png)

![(5S)-2-[2-(4-bromophenyl)sulfonylethyl]-N-[(4-carbamimidoylcyclohexyl)methyl]-1,3-dioxo-5,8-dihydro-[1,2,4]triazolo[1,2-a]pyridazine-5-carboxamide](/img/structure/B76381.png)










